molecular formula C10H13ClN2 B3004002 4-(Chloromethyl)-6-methyl-2-(2-methylcyclopropyl)pyrimidine CAS No. 1480129-17-6

4-(Chloromethyl)-6-methyl-2-(2-methylcyclopropyl)pyrimidine

Cat. No.: B3004002
CAS No.: 1480129-17-6
M. Wt: 196.68
InChI Key: ZAKPQBWENXTQDN-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-6-methyl-2-(2-methylcyclopropyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a chloromethyl group at position 4, a methyl group at position 6, and a 2-methylcyclopropyl group at position 2 of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-6-methyl-2-(2-methylcyclopropyl)pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methylcyclopropylamine with a chloromethylpyrimidine derivative in the presence of a base can yield the desired compound. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-6-methyl-2-(2-methylcyclopropyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation or reduction reactions can produce corresponding oxides or reduced forms of the compound.

Scientific Research Applications

4-(Chloromethyl)-6-methyl-2-(2-methylcyclopropyl)pyrimidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-6-methyl-2-(2-methylcyclopropyl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    4-(Chloromethyl)-6-methyl-2-(2-methylcyclopropyl)pyrazine: Similar structure but with a pyrazine ring instead of a pyrimidine ring.

    4-(Chloromethyl)-6-methyl-2-(2-methylcyclopropyl)thiazole: Similar structure but with a thiazole ring instead of a pyrimidine ring.

Uniqueness

4-(Chloromethyl)-6-methyl-2-(2-methylcyclopropyl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the chloromethyl group allows for versatile chemical modifications, while the 2-methylcyclopropyl group adds steric hindrance and influences the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

4-(chloromethyl)-6-methyl-2-(2-methylcyclopropyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c1-6-3-9(6)10-12-7(2)4-8(5-11)13-10/h4,6,9H,3,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKPQBWENXTQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2=NC(=CC(=N2)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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